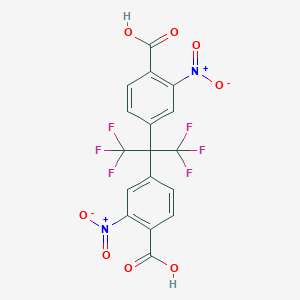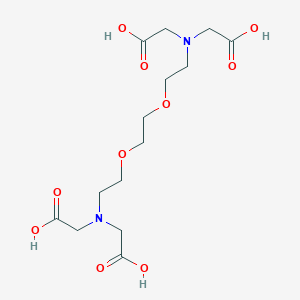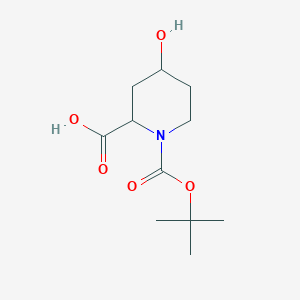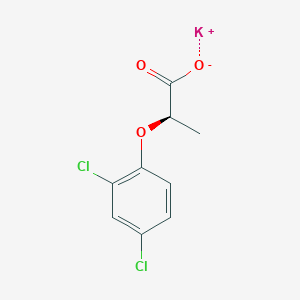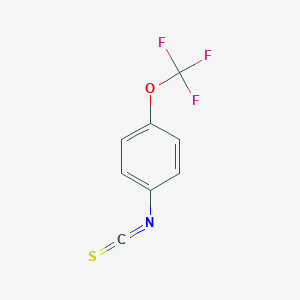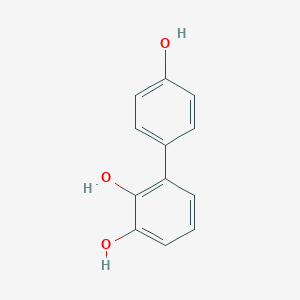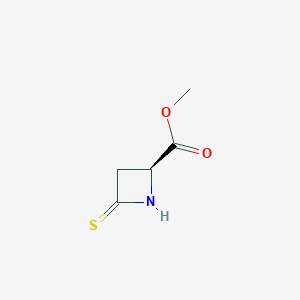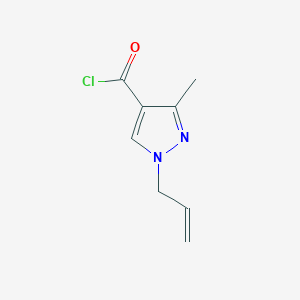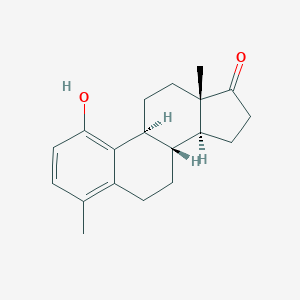
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one
Overview
Description
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one, also known as HMET, is a synthetic estrogen compound that has been extensively studied for its potential applications in scientific research. HMET is a derivative of the natural hormone estradiol and has been shown to exhibit potent estrogenic activity in vivo and in vitro.
Scientific Research Applications
Synthesis and Chromatographic Analysis : Research has focused on the synthesis and chromatographic analysis of estrogens and their derivatives. For instance, Watanabe, Kimura, and Yoshizawa (1986) developed a high-performance liquid chromatography method for guaiacol estrogen 17-sulfates, a class related to the compound of interest (Watanabe, Kimura, & Yoshizawa, 1986).
Steroidal Configurational Analysis : Studies such as the one by Meskó et al. (1990) have explored the configurational analysis of steroidal compounds including methylestra-1,3,5(10)-trienes, contributing to the understanding of their structural properties (Meskó, Schneider, Dombi, & Zeigan, 1990).
Chemical Reactions and Rearrangements : Research has also been conducted on the chemical reactions and rearrangements of steroidal compounds. For example, Zydowsky et al. (1980) studied the acid-catalysed rearrangements of steroidal quinols related to 1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one (Zydowsky, Totten, Piatak, Gašić, & Stanković, 1980).
Synthesis of Derivatives for Biological Activity Studies : Some research has focused on synthesizing derivatives of such compounds for investigating their biological activities. For instance, Douglas et al. (1966) synthesized variants of methylestra-1,3,5(10)-trienes to study their biological activities (Douglas, Buzby, Walk, & Smith, 1966).
Metabolite Isolation and Characterization : Studies have also been done on isolating and characterizing metabolites of related compounds. Watanabe and Menzies (1973) identified a metabolite from rat bile as part of their study on steroid metabolism (Watanabe & Menzies, 1973).
Development of Immunoassays : Luppa, Birkmayer, and Hauptmann (1994) synthesized tracer substances for developing immunoassays for estrone and estradiol, highlighting the application in biochemical assays (Luppa, Birkmayer, & Hauptmann, 1994).
Photochemical Studies : Al Azani, Graham, and Thiemann (2014) prepared and studied the photochemistry of steroidal cinnamates and oximes, demonstrating applications in photochemistry (Al Azani, Graham, & Thiemann, 2014).
properties
IUPAC Name |
(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPNGRHBLMCOV-QZNHQWIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



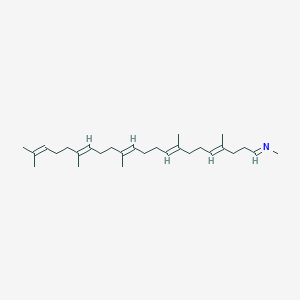

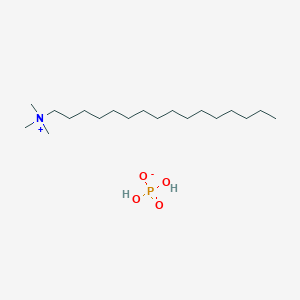
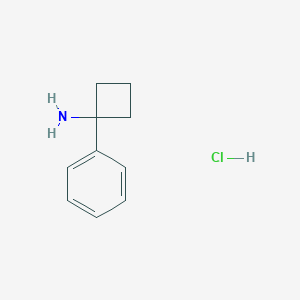

![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
